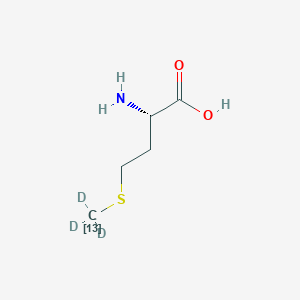![molecular formula C20H19N3O2S B3330743 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone CAS No. 736945-96-3](/img/structure/B3330743.png)
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone
Übersicht
Beschreibung
GSK417651A is a chemical compound known for its role as a blocker of the transient receptor potential canonical (TRPC) family of calcium channels, specifically targeting the TRPC3 and TRPC6 subtypes . This compound has been utilized in scientific research to investigate the role of TRPC3 and TRPC6 channels in heart function .
Wirkmechanismus
Target of Action
GSK417651A, also known as UNII-WV82DEG4YA, 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone, WV82DEG4YA, or GSK-417651A, primarily targets the Transient Receptor Potential Canonical (TRPC) family of calcium channels , with selectivity for the TRPC3 and TRPC6 subtypes . These channels play a crucial role in various physiological processes, including heart function .
Mode of Action
GSK417651A acts as a blocker of the TRPC3 and TRPC6 channels . It inhibits the activity of these channels, thereby modulating the flow of calcium ions through the cell membrane .
Biochemical Pathways
The blocking action of GSK417651A on TRPC3 and TRPC6 channels affects the calcium signaling pathways within the cell . By inhibiting these channels, GSK417651A can modulate the intracellular calcium levels, which in turn can influence various downstream cellular processes that are regulated by calcium signaling .
Result of Action
The inhibition of TRPC3 and TRPC6 channels by GSK417651A can lead to changes in cellular processes that are regulated by calcium signaling . For instance, it has been used to investigate the role of TRPC3/6 channels in heart function .
Action Environment
Biochemische Analyse
Biochemical Properties
GSK417651A is an inhibitor of TRPC3 and TRPC6 channels, with an IC50 value of approximately 0.4 µM for both . These channels are involved in calcium signaling pathways, which play a crucial role in various cellular functions. GSK417651A inhibits the migration of isolated human fibroblastic valve interstitial cells into the wounded area in a scratch test assay when used at a concentration of 2 µM . By blocking TRPC3 and TRPC6 channels, GSK417651A modulates calcium influx, thereby affecting downstream signaling pathways and cellular responses.
Cellular Effects
GSK417651A has been shown to influence various cellular processes by modulating calcium signaling. In human fibroblastic valve interstitial cells, GSK417651A inhibits cell migration, which is a critical process in wound healing and tissue repair . Additionally, GSK417651A affects cell signaling pathways, gene expression, and cellular metabolism by altering calcium influx through TRPC3 and TRPC6 channels . These effects highlight the compound’s potential in regulating cellular functions and its therapeutic implications.
Molecular Mechanism
The molecular mechanism of GSK417651A involves its binding to TRPC3 and TRPC6 channels, thereby blocking calcium influx . This inhibition disrupts calcium-dependent signaling pathways, leading to changes in gene expression and cellular responses. GSK417651A’s ability to modulate calcium signaling makes it a valuable tool for studying the role of TRPC channels in various physiological and pathological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK417651A have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that GSK417651A remains stable under specific storage conditions, such as -20°C, and can be used effectively in in vitro and in vivo experiments . Long-term exposure to GSK417651A may result in sustained inhibition of TRPC3 and TRPC6 channels, leading to prolonged effects on cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of GSK417651A vary with different dosages. At lower doses, GSK417651A effectively inhibits TRPC3 and TRPC6 channels without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that GSK417651A can modulate calcium signaling in a dose-dependent manner, providing insights into its potential therapeutic window.
Metabolic Pathways
GSK417651A is involved in metabolic pathways related to calcium signaling. By inhibiting TRPC3 and TRPC6 channels, GSK417651A affects the flux of calcium ions, which are essential for various metabolic processes . The compound’s interaction with these channels can influence metabolic flux and metabolite levels, thereby impacting cellular metabolism and energy production.
Transport and Distribution
GSK417651A is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound’s ability to interact with TRPC3 and TRPC6 channels allows it to modulate calcium signaling in various cellular compartments. GSK417651A’s distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of GSK417651A is primarily associated with its target TRPC3 and TRPC6 channels . These channels are located in the plasma membrane and are involved in calcium influx. GSK417651A’s ability to inhibit these channels affects its activity and function within specific cellular compartments. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.
Vorbereitungsmethoden
Die Synthese von GSK417651A umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung funktioneller Gruppen. Der Syntheseweg umfasst typischerweise die Bildung des Thiazolrings und die Anbindung der Isochinolin-Einheit. Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktionen zu erleichtern
Analyse Chemischer Reaktionen
GSK417651A durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, sind üblich, um verschiedene Substituenten an die aromatischen Ringe einzuführen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile für Substitutionsreaktionen. Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
GSK417651A hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Werkzeugverbindung verwendet, um die TRPC-Familie von Kalziumkanälen zu untersuchen.
Biologie: Die Verbindung hilft beim Verständnis der physiologischen und pathologischen Rollen von TRPC3- und TRPC6-Kanälen in verschiedenen biologischen Systemen.
Industrie: Obwohl seine industriellen Anwendungen begrenzt sind, kann die Rolle der Verbindung in der Forschung zur Entwicklung neuer Therapeutika führen, die auf TRPC-Kanäle abzielen.
Wirkmechanismus
GSK417651A übt seine Wirkungen aus, indem es die TRPC3- und TRPC6-Kalziumkanäle blockiert . Diese Kanäle sind an verschiedenen Zellprozessen beteiligt, einschließlich des Kalziumeinstroms, der für Muskelkontraktionen, Signaltransduktion und andere physiologische Funktionen entscheidend ist. Durch die Hemmung dieser Kanäle kann GSK417651A die Kalziumsignalwege modulieren und so Zellfunktionen und -reaktionen beeinflussen .
Wissenschaftliche Forschungsanwendungen
GSK417651A has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the TRPC family of calcium channels.
Biology: The compound helps in understanding the physiological and pathological roles of TRPC3 and TRPC6 channels in various biological systems.
Industry: While its industrial applications are limited, the compound’s role in research can lead to the development of new therapeutic agents targeting TRPC channels.
Vergleich Mit ähnlichen Verbindungen
GSK417651A ist einzigartig in seiner Selektivität für TRPC3- und TRPC6-Kanäle. Ähnliche Verbindungen umfassen:
SKF96365: Ein weiterer TRPC-Kanalblocker, jedoch mit geringerer Selektivität.
Pyr3: Ein selektiver Inhibitor von TRPC3-Kanälen.
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-25-17-8-6-16(7-9-17)21-20-22-18(13-26-20)19(24)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXBDULODNTCKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336625 | |
| Record name | GSK417651A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736945-96-3 | |
| Record name | GSK-417651A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736945963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK417651A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-417651A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV82DEG4YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)









